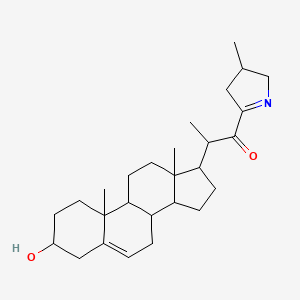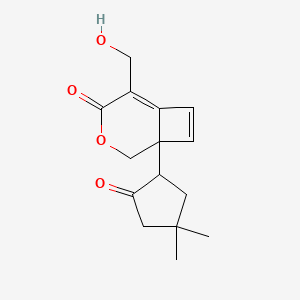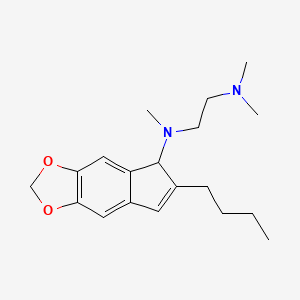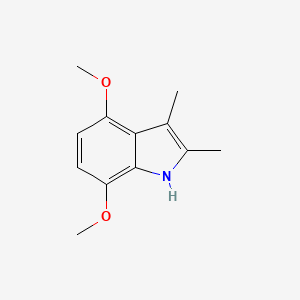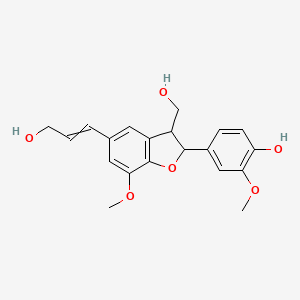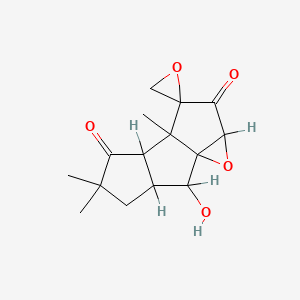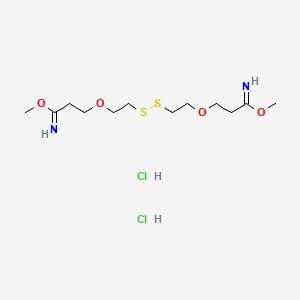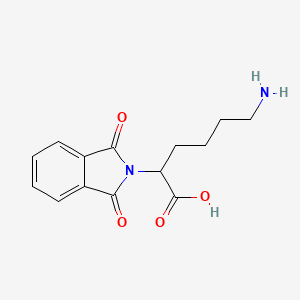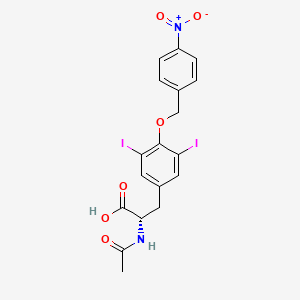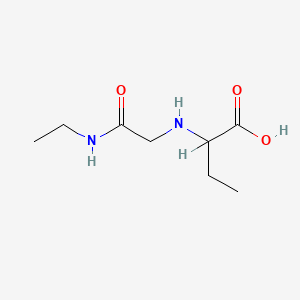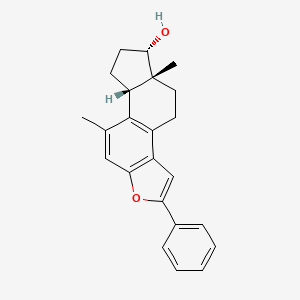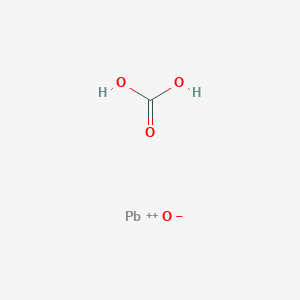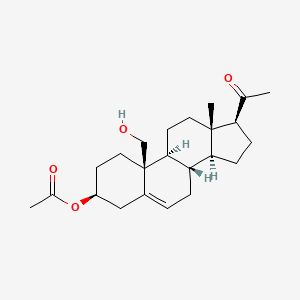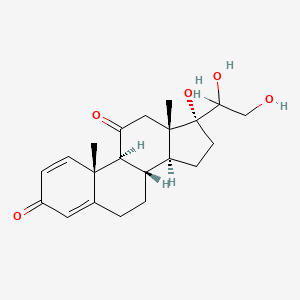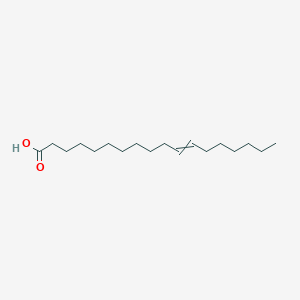
Vaccenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vaccenic acid is a natural product found in Myrmekioderma rea, Mycale laevis, and other organisms with data available.
科学的研究の応用
Endogenous Synthesis and Health Effects
Vaccenic acid is synthesized endogenously in humans and cattle through the activity of ∆9-desaturase, with vaccenic acid serving as the substrate. This process contributes to the formation of rumenic acid, which has been associated with positive health effects. The ability to enrich bovine fat with vaccenic and rumenic acids through diet is well documented, suggesting potential dietary strategies to harness these benefits (Niwińska, 2010).
Health Benefits and Risks
The health effects of vaccenic acid are complex, with some studies indicating potential benefits while others suggest risks. Epidemiological studies have hinted at a possible association between vaccenic acid intake and increased cancer risk, yet no direct relationship with heart disease, insulin resistance, or inflammation has been established. Vaccenic acid is also a dietary precursor to conjugated linoleic acid (CLA), which may confer health benefits beyond those of CLA alone (Field et al., 2009).
Influence on Fatty Acid Content in Lamb Meat
A meta-analysis exploring the effects of slaughter weight and feeding regimen on the fatty acid content in lamb meat found that certain conditions, such as lower slaughter weights and grazing, can enhance the content of CLA and vaccenic acid in the meat, while minimizing other trans fatty acids. This suggests a dietary approach to optimizing the fatty acid profile in lamb meat for human consumption (Serra et al., 2009).
Role in Ruminant Lipid Metabolism
Rumen ciliated protozoa play a significant role in the lipid metabolism of ruminants, contributing to the initial stages of biohydrogenation that produce CLA isomers. The flow of these protozoa from the rumen to the duodenum is crucial for the production of significant amounts of CLA and vaccenic acid, highlighting the importance of understanding rumen microbiology to optimize the fatty acid composition of ruminant products (Salas et al., 2012).
特性
製品名 |
Vaccenic acid |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
InChIキー |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
同義語 |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



